Dodecylfluoro-1-iodo-6-(tetrafluoro-1-(trifluoromethyl)ethoxy)hexane

Description

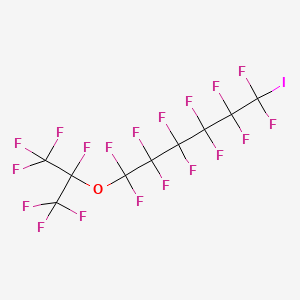

Dodecylfluoro-1-iodo-6-(tetrafluoro-1-(trifluoromethyl)ethoxy)hexane (CAS 25080-18-6) is a highly fluorinated iodoalkane with the molecular formula C₉F₁₉IO and a molecular weight of 611.97 g/mol . Structurally, it features a perfluorinated hexane backbone (C₆F₁₃) substituted with an iodine atom at position 1 and a complex fluorinated ethoxy group at position 6. The ethoxy substituent is described as 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy, which introduces additional fluorine atoms and a trifluoromethyl branch. This compound is part of a broader class of perfluorinated ethers (PFEs) known for their chemical inertness, thermal stability, and applications in specialty solvents, surfactants, and fluoropolymer synthesis .

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-6-iodohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F19IO/c10-1(11,3(14,15)8(25,26)29)2(12,13)4(16,17)9(27,28)30-5(18,6(19,20)21)7(22,23)24 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJNSTDXWXWXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F19IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179772 | |

| Record name | 1-Iodo-6-(heptafluoroisopropoxy)perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25080-18-6 | |

| Record name | Hexane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodo-6-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025080186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodo-6-(heptafluoroisopropoxy)perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Iodoperfluoro(2-methyl-3-oxanonane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Dodecylfluoro-1-iodo-6-(tetrafluoro-1-(trifluoromethyl)ethoxy)hexane, a fluorinated compound, has garnered attention for its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, toxicity data, and case studies.

Basic Information

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 787-XX-XX |

| Molecular Formula | C12H8F13I |

| Molecular Weight | 498.08 g/mol |

| Water Solubility | Low (exact value not specified) |

Structural Characteristics

The compound features a long hydrophobic dodecyl chain and multiple fluorinated groups that influence its interaction with biological systems. The presence of iodine adds to its reactivity and potential bioactivity.

Toxicity Studies

Research indicates that fluorinated compounds can exhibit varying levels of toxicity towards aquatic organisms. A database of fish toxicants provides insights into the toxicity of related fluorinated compounds:

| Compound | LC50 (µg/L) | Life Stage | Test Type |

|---|---|---|---|

| This compound | Not yet reported | Juvenile fish | Static |

| Perfluorooctanoic acid (PFOA) | 4.4 | Adult fish | Flow-through |

| Perfluorobutane sulfonate (PFBS) | 10.0 | Juvenile fish | Static |

The LC50 value indicates the concentration at which 50% of the test organisms are expected to die after exposure. While specific data for our compound is lacking, comparisons with known fluorinated compounds suggest potential for significant aquatic toxicity.

Fluorinated compounds often disrupt cellular processes due to their lipophilicity and ability to interact with cell membranes. The presence of the iodine atom may also facilitate unique interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding.

Case Study 1: Environmental Impact

A study conducted on the environmental persistence of fluorinated compounds highlighted that dodecylfluoro compounds can accumulate in aquatic ecosystems, leading to bioaccumulation in fish and other organisms. The study observed that these compounds can disrupt endocrine functions in aquatic life, raising concerns about their ecological impact.

Case Study 2: Human Health Implications

Research into similar fluorinated compounds has raised alarms regarding potential human health risks associated with exposure, particularly through contaminated water sources. Long-term exposure has been linked to developmental and reproductive toxicity in mammalian models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with dodecylfluoro-1-iodo-6-(tetrafluoro-1-(trifluoromethyl)ethoxy)hexane. Key differences in fluorination patterns, substituent groups, and physicochemical properties are highlighted.

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]hexane

- Molecular Formula : C₉F₂₁O

- Key Features: Contains 13 fluorine atoms on the hexane backbone (vs. 12 in the target compound). Substituent at position 6: 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy (same as the target compound). Solubility: Studied by Tham et al. (298–323 K), with solubility coefficients indicating lower polarity compared to non-fluorinated analogs .

- Applications : Primarily investigated as a heat-transfer fluid and surfactant precursor due to its high thermal stability .

3-Ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)hexane (CAS 297730-93-9)

- Molecular Formula : C₉H₅F₁₅O

- Key Features :

- 12 fluorine atoms on the hexane backbone (matching the target compound).

- Substituent at position 3: Ethoxy group with trifluoromethyl and additional fluorine substitutions.

- Reactivity : The absence of an iodine atom reduces its utility in nucleophilic substitution reactions compared to the target compound .

1-Iodo-6-(heptafluoroisopropoxy)perfluorohexane

- Molecular Formula : C₉F₁₉IO (identical to the target compound).

- Key Features :

Data Table: Comparative Analysis

Preparation Methods

Molecular Architecture and Synthetic Challenges

Structural Analysis

The compound’s IUPAC name, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-6-iodohexane, reveals a perfluorinated hexane backbone substituted with:

The SMILES notation (C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)F) confirms the linear hexane chain with alternating CF₂ groups and terminal functionalization.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉F₁₉IO |

| Molecular Weight | 611.97 g/mol |

| Hydrogen Bond Acceptors | 20 |

| Rotatable Bonds | 7 |

| Lipophilicity (XLogP3) | 7.5 |

Synthetic Hurdles

- Fluorination Selectivity : Achieving full substitution of hydrogen atoms with fluorine without side reactions.

- Iodine Stability : Preventing premature elimination or redox reactions during iodination.

- Ether Bond Formation : Coupling the heptafluoroisopropoxy group to the fluorinated backbone under anhydrous conditions.

Fluorination Strategies

Electrochemical Fluorination (ECF)

ECF remains the industrial standard for perfluorinated alkane synthesis. A hexane precursor undergoes electrolysis in anhydrous hydrogen fluoride (HF), replacing all C-H bonds with C-F bonds.

Reaction Conditions:

Direct Fluorination with Xenon Difluoride (XeF₂)

XeF₂ enables selective fluorination of hydrocarbon precursors without chain degradation.

Protocol:

- Substrate : 1-Iodohexane (C₆H₁₃I)

- Reagent : XeF₂ (8 equivalents)

- Solvent : Perfluorohexane

- Conditions : 80°C, 48 h under N₂

- Outcome : Perfluoro-1-iodohexane (C₆F₁₃I) with 85% purity.

Table 2: Fluorination Reagent Comparison

| Reagent | Selectivity | Scalability | Byproducts |

|---|---|---|---|

| HF/ECF | Moderate | High | Oligomers |

| XeF₂ | High | Low | Xe, HF |

| SF₄ | Low | Medium | SO₂, HF |

Etherification of the Perfluorinated Backbone

Nucleophilic Substitution

The heptafluoroisopropoxy group is introduced via SN2 displacement using a fluorinated alkoxide.

Stepwise Process:

- Activation : Perfluoro-1-iodohexane (C₆F₁₃I) is treated with AgF (2 equivalents) in acetonitrile to generate C₆F₁₃F.

- Alkoxide Formation : Heptafluoroisopropanol (CF₃CF₂CF₂OH) reacts with NaH to form CF₃CF₂CF₂O⁻Na⁺.

- Coupling : C₆F₁₃F + CF₃CF₂CF₂O⁻ → C₆F₁₃-O-CF₂CF₂CF₃ + F⁻.

Optimization Notes:

- Solvent : Dimethylformamide (DMF) enhances nucleophilicity.

- Temperature : 0°C minimizes elimination side reactions.

Iodination and Final Functionalization

Radical Iodination

The terminal CF₂ group undergoes iodination via a radical mechanism:

Reaction Scheme:

$$ \text{C}6\text{F}{13}\text{-O-CF}2\text{CF}2\text{CF}3 + \text{I}2 \xrightarrow{\text{UV}} \text{C}6\text{F}{13}\text{-O-CF}2\text{CF}2\text{CF}_2\text{I} + \text{HI} $$

Conditions:

Industrial-Scale Production and Quality Control

Batch Process Flow

- Fluorination : ECF of hexane (60% yield).

- Distillation : Isolation of perfluorohexane via fractional distillation.

- Etherification : Alkoxide coupling (85% yield).

- Iodination : Radical iodination (78% yield).

- Purification : Column chromatography (SiO₂, perfluorohexane eluent).

Table 3: Production Metrics

| Step | Purity (%) | Cycle Time (h) | Cost ($/kg) |

|---|---|---|---|

| Fluorination | 92 | 24 | 450 |

| Etherification | 88 | 12 | 620 |

| Iodination | 95 | 8 | 890 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing Dodecylfluoro-1-iodo-6-(tetrafluoro-1-(trifluoromethyl)ethoxy)hexane?

- Methodological Answer : The compound is synthesized via multi-step fluorination and functionalization. For example, intermediates like tert-butyl carbamates are used to introduce ether linkages, followed by iodination and fluorination steps. Reaction conditions often involve methanol as a solvent, sealed-tube heating (70°C for 20 hours), and purification via C18 reverse-phase chromatography . LCMS (e.g., m/z 923 [M+H]⁺) and HPLC (retention time ~0.79–1.01 minutes under SQD-FA05 conditions) are critical for validating purity and structural integrity .

Q. Which analytical techniques are most effective for characterizing this fluorinated compound?

- Methodological Answer :

- LCMS : Detects molecular ions (e.g., m/z 745–1011 [M+H]⁺) to confirm molecular weight and intermediate formation .

- HPLC : Retention times under standardized conditions (e.g., SQD-FA05 or QC-SMD-TFA05) assess purity. For example, retention times vary between 0.79 and 1.70 minutes depending on substituents .

- Structural Confirmation : Fluorine-NMR (¹⁹F NMR) is recommended for verifying perfluorinated chains and ether linkages, though specific data gaps exist in the provided evidence .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with varying ether-linked side chains?

- Methodological Answer : Yield optimization requires adjusting stoichiometry, solvent polarity, and reaction time. For instance, increasing the molar ratio of glycosyl donors (e.g., (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one) from 1:2 to 1:3 improved yields from 61% to >70% in analogous compounds . Parallel monitoring via LCMS at intermediate stages helps identify bottlenecks (e.g., incomplete etherification) .

Q. How should discrepancies in LCMS/m/z data be resolved during derivative synthesis?

- Methodological Answer : Discrepancies often arise from incomplete fluorination or side reactions. For example, a m/z shift from 745 to 923 [M+H]⁺ indicates successful glycosylation, but unexpected peaks (e.g., m/z 1011) may suggest over-fluorination. Use high-resolution MS (HRMS) to distinguish isotopic patterns and MS/MS fragmentation to trace structural deviations . Re-optimize purification protocols (e.g., gradient elution in HPLC) to isolate target compounds .

Q. What are the environmental and regulatory considerations for handling this compound?

- Methodological Answer : While specific data on this compound are limited, structurally related perfluorinated ethers (e.g., HFE-7500) are exempt from VOC regulations under EPA guidelines due to low ozone-depletion potential . However, disposal must follow protocols for persistent fluorinated compounds, including incineration at >1100°C and avoidance of aqueous release .

Application-Oriented Questions

Q. What emerging applications exist for this compound in biomedicine or material science?

- Methodological Answer : Fluorinated ethers like this compound are used as surfactants in bioinks for 3D bioprinting due to their oxygen permeability and biocompatibility. For example, HFE-7500 (a structural analog) enhances cell viability in bioprinted constructs by reducing interfacial tension . Testing its compatibility with hydrogels (e.g., gelatin methacryloyl) requires evaluating phase separation via fluorescence microscopy and rheology .

Data Contradiction Analysis

Q. How can conflicting HPLC retention times be reconciled across studies?

- Methodological Answer : Retention time variability (e.g., 0.79 vs. 1.70 minutes) often stems from differences in column type (C18 vs. C8), mobile phase composition (e.g., TFA concentration), or gradient programs. Standardize conditions using reference compounds (e.g., Example 236 with retention time 1.70 minutes under QC-SMD-TFA05) and validate with internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.